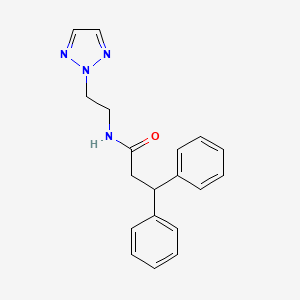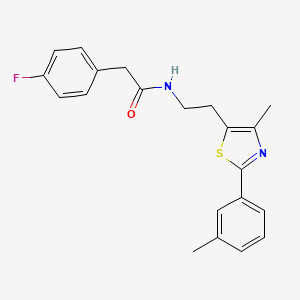![molecular formula C20H12FN3O4 B2761636 (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide CAS No. 314275-84-8](/img/structure/B2761636.png)
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structural components, including a cyano group, a fluorophenyl group, a furan ring, and a nitrophenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases found in various organisms and plays a specific role in melanogenesis .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity . It binds to the catalytic and allosteric sites of tyrosinase, thereby inhibiting the enzyme’s activity . The compound interacts with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .
Biochemical Pathways
The compound affects the melanogenesis pathway . Tyrosinase promotes the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by hydroxylation, and then, L-DOPA is converted to DOPA-quinone . By inhibiting tyrosinase, the compound disrupts this pathway, affecting melanin synthesis .
Result of Action
The compound attenuates melanin synthesis and cellular tyrosinase activity . It also decreases tyrosinase expressions in B16F10 cells . These effects suggest that the compound could potentially be used as an antipigmentation agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a halogenation reaction followed by a substitution reaction to introduce the fluorine atom.
Formation of the cyano group: This can be done through a nucleophilic substitution reaction using cyanide ions.
Coupling with the nitrophenyl group: This final step involves the formation of an amide bond between the cyano-furan intermediate and the nitrophenyl group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted amides, esters, or thioesters.
Scientific Research Applications
(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.
(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide imparts unique electronic properties, enhancing its potential as a pharmacophore and material precursor. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for drug development compared to its analogs.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O4/c21-15-3-1-13(2-4-15)19-10-9-18(28-19)11-14(12-22)20(25)23-16-5-7-17(8-6-16)24(26)27/h1-11H,(H,23,25)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUWVFKZJYGMNV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
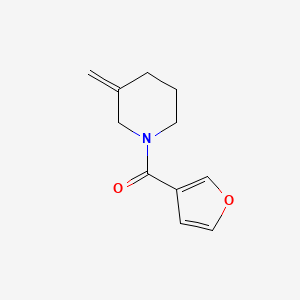
![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)
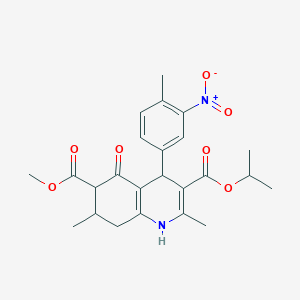
![N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide](/img/structure/B2761563.png)
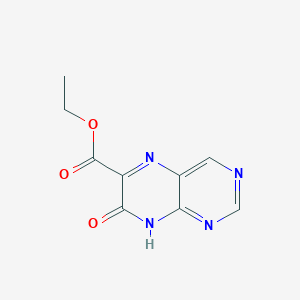
![methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2761565.png)
![4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2761566.png)
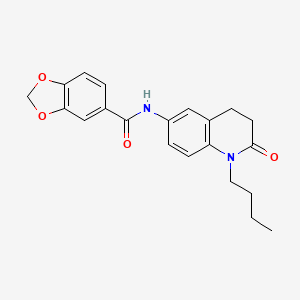
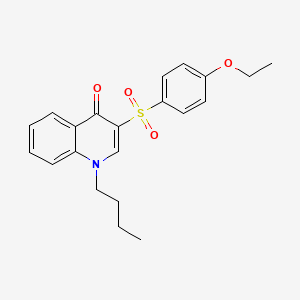
![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)
![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)
